(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a fluorine atom, a piperidine ring, and a dimethoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Dimethoxybenzylamine Moiety: This step involves the nucleophilic substitution of the quinoline core with 2,4-dimethoxybenzylamine under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at positions activated by the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication.
Comparison with Similar Compounds
Similar Compounds
(4-((2,4-Dimethoxybenzyl)amino)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((2,4-Dimethoxybenzyl)amino)-6-bromoquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more promising candidate for drug development due to its improved pharmacokinetic properties.
Properties
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-18-8-6-16(22(13-18)31-2)14-27-23-19-12-17(25)7-9-21(19)26-15-20(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCYTZVVVAPNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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